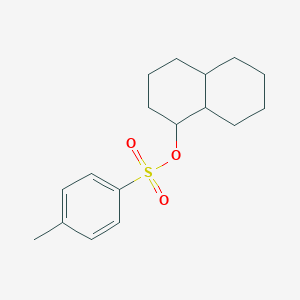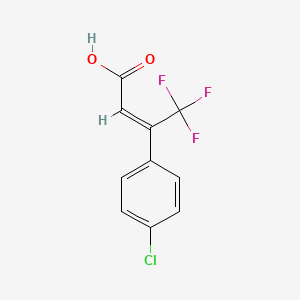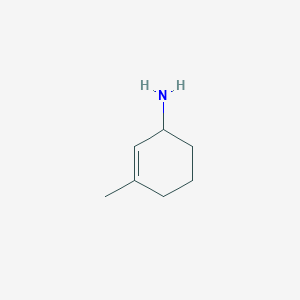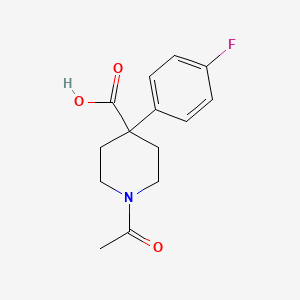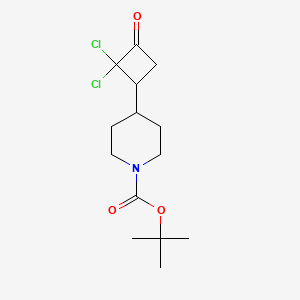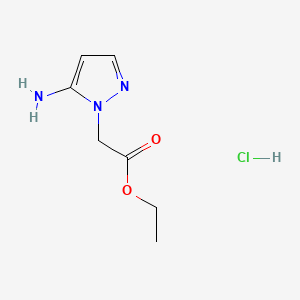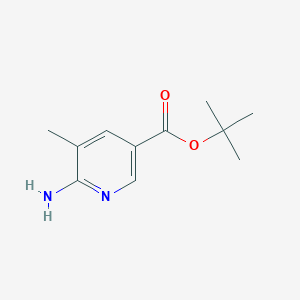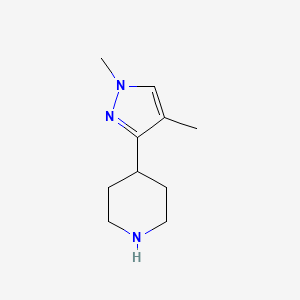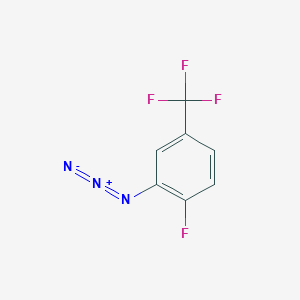
2-Azido-1-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-fluoro-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H3F4N3 . This compound is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-fluoro-4-(trifluoromethyl)benzene as the starting material.
Nitration: The starting material undergoes nitration to introduce a nitro group (-NO2) at the ortho position relative to the fluoro group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Diazotization: The amino group is converted to a diazonium salt (-N2+) by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Azidation: Finally, the diazonium salt is reacted with sodium azide (NaN3) to form the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Cycloaddition: Copper(I) catalysts (Cu(I)) are commonly used to facilitate the [3+2] cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of 2-amino-1-fluoro-4-(trifluoromethyl)benzene.
Scientific Research Applications
2-Azido-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group is particularly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu(I)) and proceed through a concerted mechanism involving the formation of a five-membered ring intermediate.
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.
2-Azido-1-methyl-4-(trifluoromethyl)benzene: Similar structure but has a methyl group instead of a fluoro group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure but has an iodo group instead of an azido group.
Uniqueness
2-Azido-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and fluoro groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C7H3F4N3 |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
2-azido-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
InChI Key |
IOONOMGYFDANDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


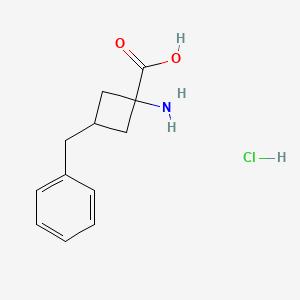
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
